D-erythro-Sphingosine hydrochloride

Übersicht

Beschreibung

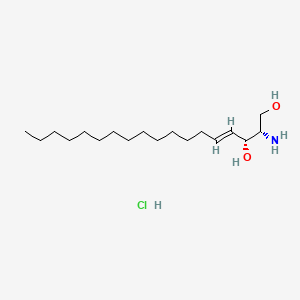

D-erythro-Sphingosine hydrochloride, also known as Erythrosphingosine hydrochloride, is a specific activator . It is a natural isomer of sphingosine and acts as a potent inhibitor of protein kinase C . It also induces retinoblastoma protein dephosphorylation .

Synthesis Analysis

The synthesis of D-erythro-Sphingosine involves a practical approach starting from a vinylepoxide. The key transformations in the synthesis process are a regioselective opening of the vinylepoxide and an E-selective cross-metathesis. This process affords the target molecule in 5 steps and 51% overall yield .Molecular Structure Analysis

The molecular formula of D-erythro-Sphingosine hydrochloride is C18H37NO2 . It has a double-bond stereo and two defined stereocentres .Chemical Reactions Analysis

D-erythro-Sphingosine hydrochloride is a specific TRPM3 activator . It also induces retinoblastoma protein dephosphorylation .Physical And Chemical Properties Analysis

D-erythro-Sphingosine hydrochloride has a density of 0.9±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a flash point of 223.5±28.7 °C . It has 3 H bond acceptors, 4 H bond donors, and 15 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Protein Kinase C Inhibition

D-erythro-Sphingosine hydrochloride is a potent, cell-permeable, reversible, and selective inhibitor of protein kinase C (PKC) with an IC50 of 2.8 µM . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Insulin Receptor Tyrosine Kinase Inhibition

It also acts as an inhibitor of insulin receptor tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The proteins are activated by adding a phosphate group to the protein from ATP, which can result in a conformational change.

Calmodulin-dependent Enzymes Inhibition

D-erythro-Sphingosine hydrochloride has been found to inhibit calmodulin-dependent enzymes . Calmodulin-dependent enzymes play key roles in the intracellular calcium signaling pathway, which is crucial for cellular response to external signals.

Mast Cell Stimulation

Interestingly, while it inhibits certain enzymes, D-erythro-Sphingosine hydrochloride may stimulate mast cells by activation of protein kinase C . Mast cells are a type of white blood cell that are part of the immune and neuroimmune systems.

Anticancer Agent

D-erythro-Sphingosine hydrochloride is being tested in clinical trials as an anticancer agent . It has shown potential in enhancing the cytotoxicity of fenretinide, a synthetic cytotoxic retinoid, in a variety of malignant cell lines, including those manifesting multi-drug resistance .

Pharmacokinetic Studies

D-erythro-Sphingosine hydrochloride is used in pharmacokinetic studies to understand its behavior in the human body . A sensitive analytical method has been developed to simultaneously quantitate D-erythro-Sphingosine hydrochloride and its naturally-occurring diastereomer in human plasma .

Safety And Hazards

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIHJJLAPMAISR-ZNWYJMOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-erythro-Sphingosine hydrochloride | |

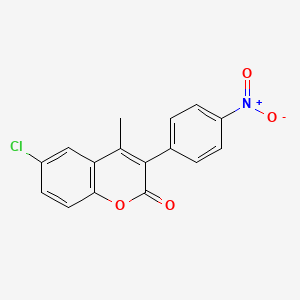

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.